molecular formula C20H15Br2NO B11657724 6-bromo-2-(4-bromophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine

6-bromo-2-(4-bromophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine

Cat. No.: B11657724
M. Wt: 445.1 g/mol
InChI Key: OWSSYKJUUWTEFB-UHFFFAOYSA-N
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Description

6-bromo-2-(4-bromophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine is a synthetic organic compound that belongs to the class of benzoxazines Benzoxazines are known for their unique ring structure, which includes both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(4-bromophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine typically involves the reaction of 4-bromophenylamine with 2-bromoacetophenone in the presence of a base. The reaction proceeds through a cyclization process, forming the benzoxazine ring. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(4-bromophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-bromo-2-(4-bromophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 6-bromo-2-(4-bromophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2-(4-bromophenyl)-4-quinolinecarboxamide
  • HEXYL 6-bromo-2-(4-bromophenyl)-4-quinolinecarboxylate

Uniqueness

6-bromo-2-(4-bromophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine is unique due to its specific benzoxazine ring structure and the presence of bromine atoms. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C20H15Br2NO

Molecular Weight

445.1 g/mol

IUPAC Name

6-bromo-2-(4-bromophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine

InChI

InChI=1S/C20H15Br2NO/c21-15-8-6-14(7-9-15)20-23-18-11-10-16(22)12-17(18)19(24-20)13-4-2-1-3-5-13/h1-12,19-20,23H

InChI Key

OWSSYKJUUWTEFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Br)NC(O2)C4=CC=C(C=C4)Br

Origin of Product

United States

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